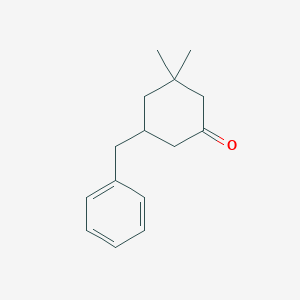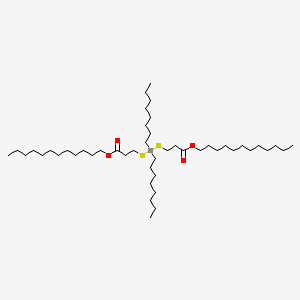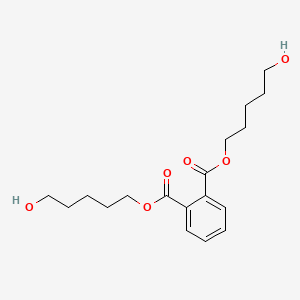
Bis(5-hydroxypentyl) benzene-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(5-hydroxypentyl) benzene-1,2-dicarboxylate: is an organic compound belonging to the class of phthalate esters. It is characterized by the presence of two 5-hydroxypentyl groups attached to a benzene-1,2-dicarboxylate core. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(5-hydroxypentyl) benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid (phthalic acid) with 5-hydroxypentanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reactants and optimized reaction conditions helps in achieving high yields and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: Bis(5-hydroxypentyl) benzene-1,2-dicarboxylate can undergo oxidation reactions, where the hydroxyl groups are oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
科学的研究の応用
Chemistry: Bis(5-hydroxypentyl) benzene-1,2-dicarboxylate is used as a plasticizer in the production of flexible plastics. It enhances the flexibility and durability of polymers, making it valuable in the manufacturing of various plastic products.
Biology and Medicine: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It is also investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. Its chemical properties make it suitable for enhancing the performance of these materials.
作用機序
The mechanism of action of Bis(5-hydroxypentyl) benzene-1,2-dicarboxylate involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their stability and reactivity. Additionally, the ester groups can participate in esterification and transesterification reactions, modifying the properties of the compounds they interact with.
類似化合物との比較
Bis(8-methylnonyl) benzene-1,2-dicarboxylate: Known for its use as a plasticizer in flexible plastics.
Bis(2-ethylhexyl) benzene-1,2-dicarboxylate: Commonly used as a plasticizer in the production of polyvinyl chloride (PVC).
Bis(2-methylpropyl) benzene-1,2-dicarboxylate: Used in various industrial applications as a plasticizer.
Uniqueness: Bis(5-hydroxypentyl) benzene-1,2-dicarboxylate is unique due to the presence of hydroxyl groups, which provide additional sites for chemical reactions and interactions. This makes it more versatile in applications where hydrogen bonding and hydroxyl group reactivity are important.
特性
CAS番号 |
60956-38-9 |
|---|---|
分子式 |
C18H26O6 |
分子量 |
338.4 g/mol |
IUPAC名 |
bis(5-hydroxypentyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H26O6/c19-11-5-1-7-13-23-17(21)15-9-3-4-10-16(15)18(22)24-14-8-2-6-12-20/h3-4,9-10,19-20H,1-2,5-8,11-14H2 |
InChIキー |
KCLMJRJAVVSCFS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)OCCCCCO)C(=O)OCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2-(2,5-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604100.png)
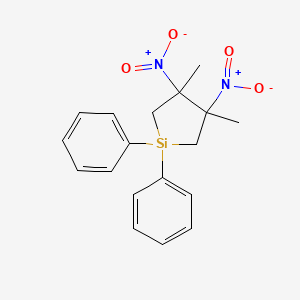


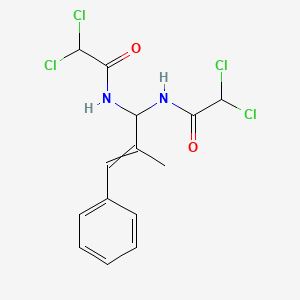
![4-[2-(4-Methylphenyl)hydrazinylidene]-5-phenyl-4H-pyrazol-3-amine](/img/structure/B14604141.png)
![11,11-Dimethylbicyclo[4.4.1]undecane](/img/structure/B14604142.png)
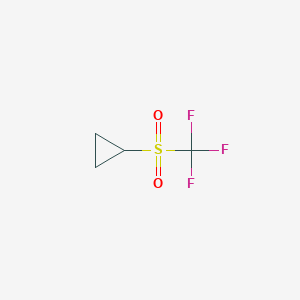
![n,n,n-Trimethyl-2-[(methylcarbamoyl)oxy]anilinium](/img/structure/B14604146.png)
